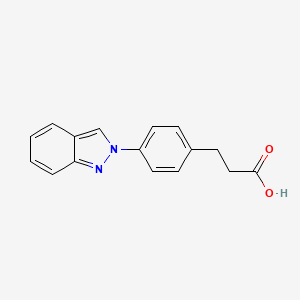

Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-

概要

説明

Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- is a compound that features an indazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of indazole derivatives typically involves cyclization reactions. One common method is the cyclization of hydrazones with aldehydes or ketones under acidic or basic conditions . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of indazole derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .

化学反応の分析

Types of Reactions

Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the indazole ring, facilitated by reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or sulfonylated derivatives.

科学的研究の応用

Biological Activities

Research indicates that compounds with indazole structures often exhibit various pharmacological effects. The specific biological activities of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- are still under investigation but may include:

- Anti-inflammatory Properties : Similar to other propionic acid derivatives like ibuprofen, this compound may inhibit cyclooxygenase enzymes, reducing inflammation.

- Antitumor Activity : Indazole derivatives are known for their potential in cancer therapy, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Given the neuroprotective properties associated with indole compounds, there is potential for this compound to be explored in treating neurodegenerative diseases.

Case Studies and Research Findings

- Anti-inflammatory Research : A study examining the anti-inflammatory effects of various indazole derivatives found that compounds similar to Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- exhibited significant inhibition of pro-inflammatory cytokines in vitro . This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.

- Cancer Therapeutics : Preliminary investigations into indazole-based compounds have shown promise in inhibiting tumor growth in various cancer cell lines . The unique structure of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- may enhance its efficacy compared to traditional chemotherapeutics.

- Neuroprotection Studies : Research on related indole derivatives has demonstrated their ability to protect neuronal cells from oxidative stress-induced damage . This points towards a potential application for Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- in neurodegenerative disease treatment strategies.

Comparative Analysis of Related Compounds

To better understand the unique properties of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-, it is useful to compare it with other well-known propionic acid derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ibuprofen | Propionic acid derivative | Widely used NSAID |

| Naproxen | Propionic acid derivative | Longer half-life than ibuprofen |

| Flurbiprofen | Propionic acid derivative | More potent anti-inflammatory effects |

| Propionic Acid, 3-(p-(2H-indazol-2-yl)phenyl)- | Indazole ring substitution | Potentially unique bioactivity due to indazole |

作用機序

The mechanism of action of propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- involves its interaction with specific molecular targets and pathways. The indazole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain signaling pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities .

類似化合物との比較

Similar Compounds

Indole derivatives: Known for their broad-spectrum biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Indazole derivatives: Similar to indole derivatives but with a nitrogen atom in the pyrazole ring, offering unique binding properties and biological activities.

Uniqueness

Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- stands out due to its specific structural features, which confer unique biological activities and therapeutic potential. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its significance .

生物活性

Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its structure includes a propionic acid moiety linked to a phenyl group substituted with a 2H-indazole ring. This unique configuration suggests possible interactions with various biological targets, leading to diverse therapeutic implications.

Biological Activity Overview

Research indicates that compounds featuring indazole moieties often exhibit significant anti-inflammatory , analgesic , and antitumor properties. The biological activity of propionic acid derivatives is primarily attributed to their ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- | Indazole ring, propionic acid | Potential anti-inflammatory and analgesic effects |

| Ibuprofen | Propionic acid derivative | Widely used NSAID |

| Naproxen | Propionic acid derivative | Longer half-life than ibuprofen |

| Flurbiprofen | Propionic acid derivative | More potent anti-inflammatory effects |

The mechanism by which propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- exerts its effects is still under investigation. However, it is hypothesized that the indazole component may facilitate interactions with various biological receptors or enzymes involved in inflammation and pain signaling pathways.

Case Study: Anti-inflammatory Activity

A study examined the anti-inflammatory effects of various propionic acid derivatives, including those with indazole substitutions. The results indicated that these compounds could significantly inhibit COX activity in vitro, leading to reduced production of pro-inflammatory mediators like prostaglandins .

Synthesis and Research Findings

The synthesis of propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions to optimize yield and purity.

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, indicating potential antitumor activity. The specific pathways affected include those related to cell proliferation and apoptosis .

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-. Future studies should focus on:

- Detailed structure-activity relationship (SAR) analyses.

- In vivo models to assess therapeutic efficacy and safety.

- Exploration of potential applications in treating chronic inflammatory diseases and cancer.

特性

IUPAC Name |

3-(4-indazol-2-ylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-16(20)10-7-12-5-8-14(9-6-12)18-11-13-3-1-2-4-15(13)17-18/h1-6,8-9,11H,7,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHGHHMJJVKOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231019 | |

| Record name | Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81265-72-7 | |

| Record name | Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081265727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。